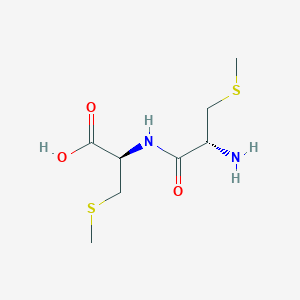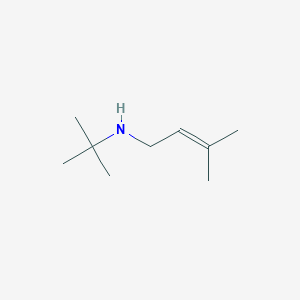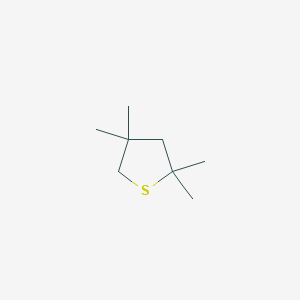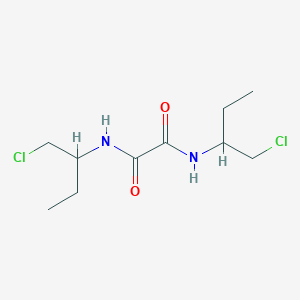![molecular formula C15H20ClN3O3 B14606709 1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid CAS No. 58853-27-3](/img/structure/B14606709.png)
1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl and hexyl substituent, along with nitric acid Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)hexyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as both ligands and organocatalysts, which have become commonplace in modern organic synthesis . The reaction is typically conducted in the presence of an oxidant, such as tert-butylhydroperoxide, to facilitate the formation of the desired imidazole structure.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-Chlorophenyl)hexyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles.
Aplicaciones Científicas De Investigación
1-[2-(2-Chlorophenyl)hexyl]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of functional materials, such as dyes for solar cells and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Chlorophenyl)hexyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The chlorophenyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(2,4-Dichlorophenyl)hexyl]imidazole: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
1-[2-(2-Bromophenyl)hexyl]imidazole: Bromine substitution can lead to different chemical and biological properties.
1-[2-(2-Methylphenyl)hexyl]imidazole: The presence of a methyl group instead of chlorine can significantly change the compound’s characteristics.
Propiedades
Número CAS |
58853-27-3 |
|---|---|
Fórmula molecular |
C15H20ClN3O3 |
Peso molecular |
325.79 g/mol |
Nombre IUPAC |
1-[2-(2-chlorophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19ClN2.HNO3/c1-2-3-6-13(11-18-10-9-17-12-18)14-7-4-5-8-15(14)16;2-1(3)4/h4-5,7-10,12-13H,2-3,6,11H2,1H3;(H,2,3,4) |
Clave InChI |
RWSTVAKKKRTYRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


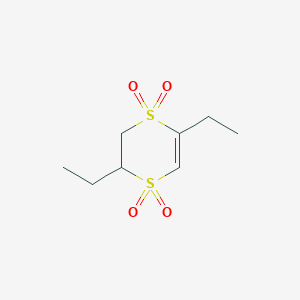

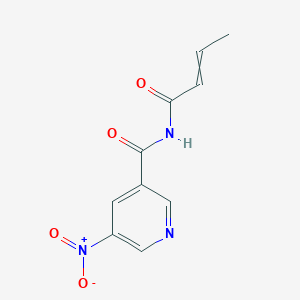

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
